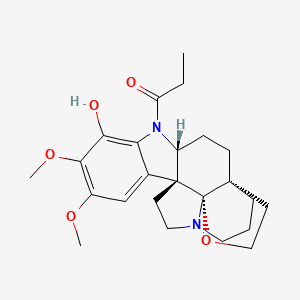
Aspidoalbine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspidoalbine is a member of carbazoles.
科学的研究の応用
Antileishmaniasis Activity
Recent studies have indicated that aspidoalbine exhibits promising antileishmaniasis properties. In silico studies have shown that this compound interacts competitively with several Leishmania targets, including:
- Dihydrofolate reductase-thymidylate synthase (DHFR-TS)
- Pyruvate kinase (PK)
- Hypoxanthine-guanine phosphoribosyl transferase (HGPRT)
- Squalene synthase (SQS)
The binding affinity of this compound for these targets was notably higher than that for their human homologues, suggesting a potential for selective therapeutic action with minimal side effects .
Binding Affinity and Interaction Profiles
Molecular docking simulations have revealed that this compound has a greater affinity for the active site of PTR1 compared to other physiological ligands. The predicted binding free energy indicates a strong interaction with Leishmania proteins, which is crucial for the development of new antileishmanial drugs .
Table 1: Binding Affinity of this compound with Leishmania Targets
Synthesis and Chemical Properties
Traditional Uses and Modern Validation
The traditional use of Aspidosperma spruceanum by indigenous populations in Ecuador against malaria and leishmaniasis has prompted scientific validation of its medicinal properties. Ethnobotanical knowledge has been integrated into modern drug discovery processes, enhancing the search for effective treatments against neglected tropical diseases .
Conclusion and Future Directions
This compound presents a compelling case for further research due to its potential as an antileishmanial agent and its unique molecular interactions with target proteins. Continued exploration through both in silico and in vitro studies is essential to fully elucidate its pharmacological capabilities and develop it into a viable therapeutic option.
Future research should focus on:
- In vivo validation of antileishmanial efficacy.
- Exploration of additional pharmacological activities.
- Development of optimized synthetic routes to enhance yield and purity.
特性
CAS番号 |
2122-25-0 |
|---|---|
分子式 |
C24H32N2O5 |
分子量 |
428.5 g/mol |
IUPAC名 |
1-[(1R,4R,12R,16S)-7-hydroxy-8,9-dimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]propan-1-one |
InChI |
InChI=1S/C24H32N2O5/c1-4-18(27)26-17-6-8-22-7-5-11-25-12-9-23(17,24(22,25)31-13-10-22)15-14-16(29-2)21(30-3)20(28)19(15)26/h14,17,28H,4-13H2,1-3H3/t17-,22-,23-,24+/m1/s1 |
InChIキー |
BJYVZJQGRUSSBS-BMZZKGLRSA-N |
SMILES |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
異性体SMILES |
CCC(=O)N1[C@@H]2CC[C@@]34CCCN5[C@]3([C@]2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
正規SMILES |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















